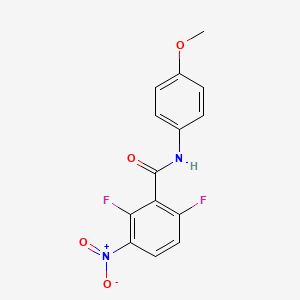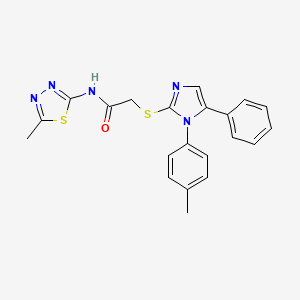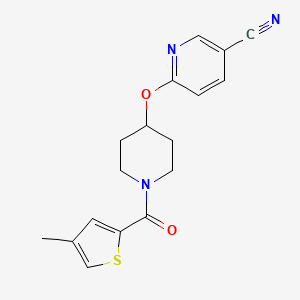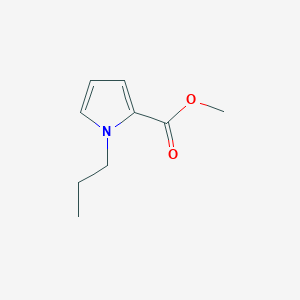![molecular formula C23H29N5O3 B2511510 8-(4-メトキシベンジル)-1,6,7-トリメチル-3-ペンチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン CAS No. 887865-50-1](/img/structure/B2511510.png)
8-(4-メトキシベンジル)-1,6,7-トリメチル-3-ペンチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
BenchChem offers high-quality 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!「8-(4-メトキシベンジル)-1,6,7-トリメチル-3-ペンチル-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン」の科学研究における応用に関する包括的な分析を以下に示します。
薬理学研究
この化合物は、その潜在的な薬理学的効果について研究されることがよくあります。研究者は、酵素や受容体などのさまざまな生体標的との相互作用を調査し、その治療の可能性を理解します。 例えば、がんや神経疾患などの病気に関与する特定の経路を調節する能力について調査される可能性があります .
創薬
創薬の分野では、この化合物は新規薬剤合成のためのリード分子として役立ちます。そのユニークな構造により、有効性を高め、副作用を減らし、または薬物動態特性を改善できる修飾が可能です。 研究者は、より効果的な治療薬を開発するために、その化学構造の最適化に焦点を当てています .
ケミカルバイオロジー
ケミカルバイオロジストは、この化合物を用いて、分子レベルで生物学的プロセスを研究しています。蛍光マーカーやその他のプローブで標識することにより、細胞や組織内での相互作用を追跡することができます。 これは、それがどのように細胞機能に影響を与え、新しい診断ツールの開発に貢献するかを理解するのに役立ちます .
合成化学
この化合物は、新しい合成方法を開発するための合成化学において貴重なものです。その複雑な構造は、化学者にとって挑戦的な標的となり、新しい反応や触媒の発見につながります。 これらの進歩は、製薬や材料科学における他の重要な分子の合成に応用できます .
材料科学
材料科学の研究者は、この化合物を用いて、独自の特性を持つ新しい材料を作成することを探求しています。ポリマーや他の材料への組み込みにより、安定性、導電性、生体適合性などの望ましい特性を付与することができます。 これらの材料は、電子機器、医療機器など、さまざまな用途で応用されています .
生化学的アッセイ
この化合物は、酵素活性、タンパク質相互作用、その他の生化学的プロセスを研究する生化学的アッセイで使用されています。その特定の結合特性により、さまざまな生物学的反応のメカニズムを調べるための有用なツールとなっています。 これらのアッセイは、創薬と疾患メカニズムの理解に不可欠です .
毒性学研究
毒性学者は、この化合物を研究して、その安全性と潜在的な毒性効果を評価しています。さまざまな生物学的システムへの影響を評価することで、安全な投与量レベルを決定し、副作用を特定することができます。 この情報は、安全で効果的な医薬品の開発に不可欠です .
環境化学
環境化学では、この化合物を環境における挙動と運命について調査しています。研究者は、その分解経路、生体蓄積の可能性、生態系への影響を研究しています。 この知識は、その使用に伴う環境リスクを評価し、安全な処分のための戦略を開発するのに役立ちます .
特性
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-6-7-8-13-26-21(29)19-20(25(4)23(26)30)24-22-27(15(2)16(3)28(19)22)14-17-9-11-18(31-5)12-10-17/h9-12H,6-8,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTVMJASKCXAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenecarboxylate](/img/structure/B2511430.png)
![(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine](/img/structure/B2511431.png)
![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2511439.png)






![8-(3-((4-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511450.png)
